Improvement in hERG Selectivity Profile via Fluorination
The non-fluorinated piperidine leads (compounds 1 and 2) exhibited a lack of selectivity over the hERG potassium channel, a major cardiotoxicity liability [1]. While specific quantitative hERG IC50 values for leads 1 and 2 are not detailed in the abstract, the study explicitly states that structural modification to the fluorinated piperidine (S)-5 resulted in a compound that displayed in vivo CNS efficacy without adverse cardiovascular effects . This indicates a significant and therapeutically meaningful improvement in the selectivity window, a direct consequence of incorporating the 4-fluoropiperidine motif derived from the target compound.
| Evidence Dimension | Cardiac Safety (hERG channel activity) |
|---|---|
| Target Compound Data | No adverse cardiovascular effects observed in vivo in conscious dog models at therapeutic plasma levels . |
| Comparator Or Baseline | Non-fluorinated piperidine leads 1 and 2 (exhibited concerning lack of selectivity for hERG and L-type channels) [1]. |
| Quantified Difference | Qualitative shift from a concerning hERG liability to a clean in vivo cardiovascular profile. |
| Conditions | In vitro selectivity panel and in vivo cardiovascular assessment in conscious dogs. |
Why This Matters
This demonstrates that the fluorine atom introduced by this building block is critical for mitigating cardiotoxicity risks, a primary reason for drug candidate failure.
- [1] Shipe, W. D., et al. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry. 2008, 51(13), 3692–3695. DOI: 10.1021/jm800419w. View Source
